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Compound of Interest

Compound Name: Fluoxetine-d6

Cat. No.: B15616634

An In-depth Technical Guide to Fluoxetine-d6

This guide provides a comprehensive overview of the chemical properties and analytical
applications of Fluoxetine-d6, a deuterated analog of the widely recognized antidepressant,
Fluoxetine. Designed for researchers, scientists, and professionals in drug development, this
document details its structure, molecular weight, and its critical role in analytical methodologies.

Core Chemical Data

Fluoxetine-d6 is primarily utilized as an internal standard for the quantitative analysis of
Fluoxetine in biological matrices through techniques such as gas chromatography-mass
spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Its physical
and chemical properties are summarized below.
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Property Value References
3-deuterio-N-methyl-3-
(2,3,4,5,6-
IUPAC Name pentadeuteriophenyl)-3-[4- [2]
(trifluoromethyl)phenoxy]propa
n-l-amine
Molecular Formula Ci17H12DsF3NO [3][4]
Molecular Weight 315.36 g/mol [2][3]

Monoisotopic Mass

315.17170916 Da

[2]

Purity

>98%

[3]

CAS Number

2319722-07-9

[1](2]

Chemical Structure

The chemical structure of Fluoxetine-d6 is characterized by the substitution of six hydrogen

atoms with deuterium on the phenyl ring and the adjacent carbon.

Image Source: PubChem CID 131801594[2]

Experimental Protocols
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Fluoxetine-d6 is instrumental in analytical chemistry, particularly in pharmacokinetic and
metabolic studies of Fluoxetine. Below is a representative experimental protocol for the
guantification of Fluoxetine in a biological sample using Fluoxetine-d6 as an internal standard.

Quantification of Fluoxetine in Blood Samples by LC-MS

Objective: To determine the concentration of Fluoxetine in blood plasma using a liquid
chromatography-mass spectrometry (LC-MS) method with Fluoxetine-d6 as an internal
standard.

Materials:

Blood plasma samples

e Fluoxetine standard solutions

» Fluoxetine-d6 internal standard solution
o Acetonitrile (ACN)

o Methanol (MeOH)

e Formic acid

o Water (LC-MS grade)

¢ Solid-phase extraction (SPE) cartridges
Procedure:

e Sample Preparation:

o To 100 pL of plasma sample, add 10 pL of Fluoxetine-d6 internal standard solution
(concentration, e.g., 1 pg/mL).

o Vortex the sample for 30 seconds.

o Add 200 pL of acetonitrile to precipitate proteins.
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o Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
o Collect the supernatant for analysis.
e Liquid Chromatography (LC):
o Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 pm).
o Mobile Phase A: 0.1% formic acid in water.
o Mobile Phase B: 0.1% formic acid in acetonitrile.

o Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to
initial conditions and equilibrate for 2 minutes.

o Flow Rate: 0.3 mL/min.
o Injection Volume: 5 pL.
e Mass Spectrometry (MS):
o lonization Mode: Positive electrospray ionization (ESI+).
o Analysis Mode: Multiple Reaction Monitoring (MRM).
o MRM Transitions:

» Fluoxetine: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z
310.1 — 148.1).

» Fluoxetine-d6: Monitor the transition of the deuterated precursor ion to its
corresponding product ion (e.g., m/z 316.2 - 154.1).

o Data Analysis: The concentration of Fluoxetine in the samples is determined by calculating
the peak area ratio of the analyte to the internal standard and comparing it to a standard
curve.

Workflow and Pathway Diagrams
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The following diagram illustrates the experimental workflow for the quantification of Fluoxetine
using an internal standard.

Sample Preparation

Biological Sample (e.g., Plasma)

Spike with Fluoxetine-d6 (Internal Standard)

Protein Precipitation (e.g., Acetonitrile)

Centrifugation

Supernatant Extraction

Ane%ysis

LC Separation

MS/MS Detection (MRM)

Data Processing

Peak Integration

[Calculate Peak Area Ratio (AnaIytelIS))

[Quantification via Calibration Curve]
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Caption: LC-MS/MS quantification workflow for Fluoxetine.

This technical guide provides essential information for the effective use of Fluoxetine-d6 in a
research and development setting. Its well-characterized properties make it an indispensable
tool for accurate and precise bioanalytical assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. medchemexpress.com [medchemexpress.com]

e 2. Fluoxetine-d6 | C17H18F3NO | CID 131801594 - PubChem [pubchem.ncbi.nim.nih.gov]
o 3. biocompare.com [biocompare.com]

e 4. chemwhat.com [chemwhat.com]

» To cite this document: BenchChem. [Fluoxetine-d6 chemical structure and molecular weight].
BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b15616634#fluoxetine-d6-chemical-structure-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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